Fructose
Fructose
D-fructopyranose is a fructopyranose having D-configuration. It has a role as a sweetening agent. It is a fructopyranose, a D-fructose and a cyclic hemiketal.
D-Fructose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Fructose is a natural product found in Maclura pomifera, Rehmannia glutinosa, and other organisms with data available.
A monosaccharide in sweet fruits and honey that is soluble in water, alcohol, or ether. It is used as a preservative and an intravenous infusion in parenteral feeding.
D-Fructose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Fructose is a natural product found in Maclura pomifera, Rehmannia glutinosa, and other organisms with data available.
A monosaccharide in sweet fruits and honey that is soluble in water, alcohol, or ether. It is used as a preservative and an intravenous infusion in parenteral feeding.
Brand Name:
Vulcanchem
CAS No.:
57-48-7
VCID:
VC20757757
InChI:
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
SMILES:
C(C(C(C(C(=O)CO)O)O)O)O
Molecular Formula:
C6H12O6
Molecular Weight:
180.16 g/mol
Fructose
CAS No.: 57-48-7
Cat. No.: VC20757757
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | D-fructopyranose is a fructopyranose having D-configuration. It has a role as a sweetening agent. It is a fructopyranose, a D-fructose and a cyclic hemiketal. D-Fructose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). D-Fructose is a natural product found in Maclura pomifera, Rehmannia glutinosa, and other organisms with data available. A monosaccharide in sweet fruits and honey that is soluble in water, alcohol, or ether. It is used as a preservative and an intravenous infusion in parenteral feeding. |
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CAS No. | 57-48-7 |
Molecular Formula | C6H12O6 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | (3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Standard InChI | InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 |
Standard InChI Key | LKDRXBCSQODPBY-VRPWFDPXSA-N |
Isomeric SMILES | C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O |
SMILES | C(C(C(C(C(=O)CO)O)O)O)O |
Canonical SMILES | C1C(C(C(C(O1)(CO)O)O)O)O |
Colorform | CLEAR COLORLESS LIQUID IN WATER COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER White crystals |
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